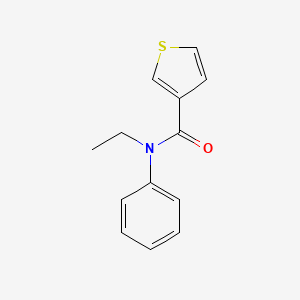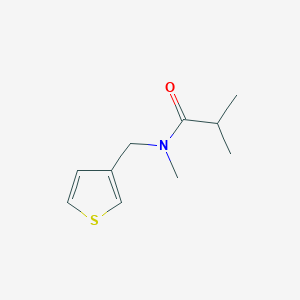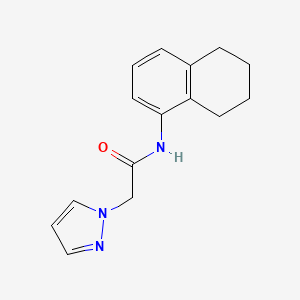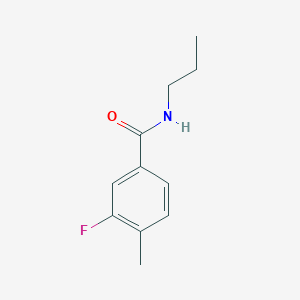![molecular formula C15H17N3O B7473957 N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CPP or CPP-115, is a compound that has been extensively researched for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mechanism of Action
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a variety of effects on the brain and body. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing GABA levels, this compound-115 can reduce neuronal excitability, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects. It increases GABA levels in the brain, which can lead to its therapeutic effects. In addition, this compound-115 has been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA. This compound-115 has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the effects of GABA on the brain and body. In addition, this compound-115 has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, this compound-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the brain and body are not well understood. In addition, this compound-115 can have off-target effects on other enzymes, which can complicate its use in lab experiments.
Future Directions
There are several future directions for research on N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide-115. One area of research is the development of more selective inhibitors of GABA aminotransferase. This could lead to compounds with fewer off-target effects and greater therapeutic potential. Another area of research is the development of this compound-115 analogs with improved pharmacokinetic properties, such as longer half-life and better brain penetration. This could lead to compounds with greater efficacy and fewer side effects. Finally, research on the long-term effects of this compound-115 on the brain and body is needed to fully understand its potential therapeutic applications.
Synthesis Methods
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 3,4-dihydro-2H-pyrazoles with isocyanates and the reaction of 3-chloro-4,5-dihydro-1H-pyrazoles with primary amines. The most commonly used method involves the reaction of 3,4-dihydro-2H-pyrazoles with isocyanates in the presence of a catalyst such as triethylamine. This method yields this compound-115 with high purity and yield.
Scientific Research Applications
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide-115 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, this compound-115 has been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction. These findings suggest that this compound-115 may have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, pain, and addiction.
properties
IUPAC Name |
N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)14-12-9-6-10-13(12)18(16-14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHWGRNEHYRLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)


![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)



![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)

